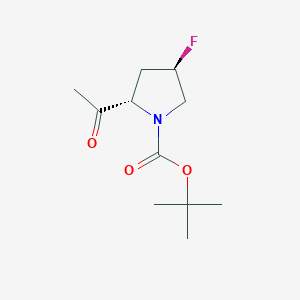
tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features. The compound contains a tert-butyl ester group, an acetyl group, and a fluorine atom attached to a pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a pyrrolidine derivative, which undergoes fluorination and acetylation reactions. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate: Similar in structure but contains a hydroxy group instead of an acetyl group.
(2S,4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate: Contains a benzyl group and a tosyloxy group, differing in functional groups and reactivity.
Uniqueness
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is unique due to the presence of the acetyl and fluorine groups, which impart distinct chemical properties and reactivity patterns. These features make it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H18FNO3 |
|---|---|
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-2-acetyl-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18FNO3/c1-7(14)9-5-8(12)6-13(9)10(15)16-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
WTWMYYGYMJIJKV-BDAKNGLRSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)F |
Kanonische SMILES |
CC(=O)C1CC(CN1C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


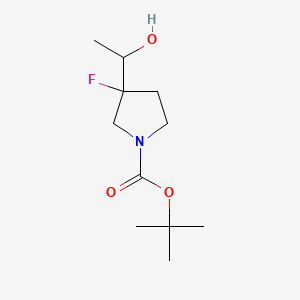

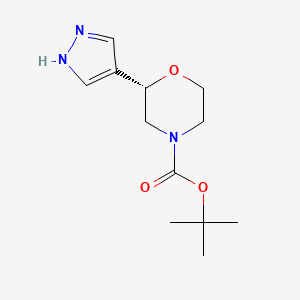
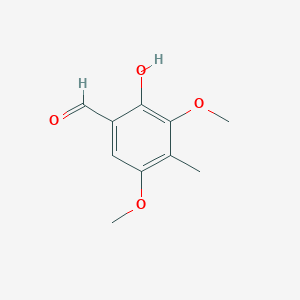

![7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)

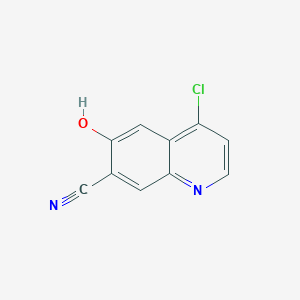
![methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B13906757.png)

![(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B13906770.png)
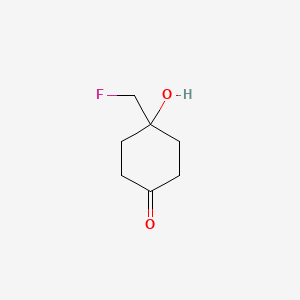
![oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol](/img/structure/B13906777.png)
![5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)
